molecular formula C15H13ClN2S B2625009 5-Chloro-1-(phenylethyl)benzimidazole-2-thiol CAS No. 309733-77-5

5-Chloro-1-(phenylethyl)benzimidazole-2-thiol

Cat. No. B2625009
CAS RN: 309733-77-5
M. Wt: 288.79
InChI Key: XUIQRYPEKDREKP-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is noted for its bioactive properties and is found in many important drugs and other useful compounds .


Synthesis Analysis

Benzimidazole derivatives can be synthesized from o-phenylenediamine and carboxylic acids using triacyloxyborane intermediates . Another method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring of benzene and imidazole. The presence of nitrogen atoms in the ring can allow for various substitutions and modifications, leading to a wide range of benzimidazole derivatives .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions due to the presence of the imidazole ring. These reactions can lead to a wide range of derivatives with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, benzimidazole itself has a molar mass of 118.139 g/mol and a melting point of 170 to 172 °C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have shown antiproliferative and antimicrobial activities .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives can cause eye irritation .

properties

IUPAC Name

6-chloro-3-(1-phenylethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(16)9-13(14)17-15(18)19/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQRYPEKDREKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol

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